(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
“(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also has a styrylsulfonyl group and a fluoro group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar pyrimidine ring and a three-dimensional piperidine ring. The styrylsulfonyl group would likely add some bulk to the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the piperidine ring, and the styrylsulfonyl and fluoro groups. The pyrimidine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The piperidine ring can act as a base and nucleophile, participating in reactions such as alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluoro group might increase its polarity, affecting properties such as solubility and boiling point.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including those with similar structural motifs to "(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine," on the corrosion of iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the global reactivity parameters and adsorption behaviors on metal surfaces, providing insights into the potential industrial applications of such compounds in corrosion inhibition (Kaya et al., 2016).
GPR119 Agonists for Diabetes Treatment
Kubo et al. (2021) reported on the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, showing potential in the treatment of diabetes. The study indicates how structural modifications, such as replacing the linker oxygen with nitrogen, can enhance GPR119 agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, suggesting potential therapeutic applications of closely related compounds (Kubo et al., 2021).
Efflux Pump Inhibitors in Pseudomonas aeruginosa
Research by Yoshida et al. (2007) identified 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, substituted with piperidines bearing quaternary ammonium salt side chains, as potent inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. This finding is critical for addressing antibiotic resistance, showcasing the application of pyrimidine derivatives in enhancing the efficacy of antibiotics against resistant bacterial strains (Yoshida et al., 2007).
Synthesis of Key Intermediates in Potent Deoxycytidine Kinase Inhibitors
Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors. This research highlights the relevance of such compounds in the development of therapeutic agents targeting dCK, an enzyme important for nucleoside metabolism and implicated in the efficacy of anticancer and antiviral drugs (Zhang et al., 2009).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can have a two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidine derivatives, which this compound is a part of, have been found to have significant activity against egfr, her2, vegfr2, and cdk2 enzymes .
Pharmacokinetics
It’s known that variation of the linker group between the piperidine and the lipophilic substituent can lead to potent and orally bioavailable inhibitors of pkb .
Result of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Action Environment
It’s known that halogen substitutions, specifically chlorine and fluorine at the 2-position, can enhance the potency, selectivity, and pharmacological properties of tkis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINNKOJJUMGKH-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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